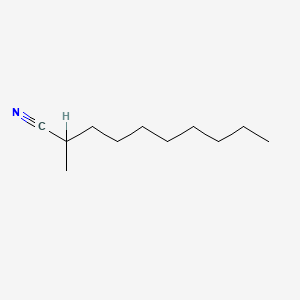

2-Methyldecanenitrile

描述

属性

IUPAC Name |

2-methyldecanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N/c1-3-4-5-6-7-8-9-11(2)10-12/h11H,3-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPCSGXMQGQGBKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20867819 |

Source

|

| Record name | Decanenitrile, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20867819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69300-15-8 |

Source

|

| Record name | 2-Methyldecanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69300-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyldecanenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069300158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanenitrile, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decanenitrile, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20867819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyldecanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.218 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methyldecanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-methyldecanenitrile, a nitrile compound with applications in various chemical syntheses. This document details a plausible synthetic route, purification methods, and expected analytical data for this compound. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in organic synthesis and drug development. While specific discovery and isolation literature for this compound is not extensively available, this guide consolidates general principles of nitrile synthesis and characterization to provide a practical framework for its laboratory-scale preparation and analysis.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical properties and expected spectroscopic data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₂₁N |

| Molecular Weight | 167.29 g/mol |

| Appearance | Colorless liquid (predicted) |

| Boiling Point | ~240-250 °C (estimated) |

| Density | ~0.82 g/cm³ (estimated) |

| Solubility | Soluble in organic solvents (e.g., ethanol (B145695), diethyl ether, dichloromethane); insoluble in water. |

| CAS Number | 69300-15-8 |

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Peaks / Chemical Shifts |

| FTIR (Neat) | ~2245 cm⁻¹ (C≡N stretch, sharp, medium intensity) |

| ~2955-2850 cm⁻¹ (C-H stretch) | |

| ~1465 cm⁻¹ (C-H bend) | |

| ~1380 cm⁻¹ (C-H bend) | |

| ¹³C NMR (CDCl₃) | ~120-125 ppm (C≡N) |

| ~30-40 ppm (-CH(CN)-) | |

| ~10-35 ppm (Alkyl chain carbons) | |

| ¹H NMR (CDCl₃) | ~2.4 ppm (m, 1H, -CH(CN)-) |

| ~1.2-1.6 ppm (m, 16H, -CH₂- chain) | |

| ~0.9 ppm (t, 3H, -CH₃) | |

| ~1.3 ppm (d, 3H, -CH(CN)CH₃) |

Experimental Protocols

The following protocols describe a representative method for the synthesis and purification of this compound.

Synthesis of this compound via Nucleophilic Substitution

This protocol is based on the well-established Sₙ2 reaction of a secondary alkyl halide with a cyanide salt.[1][2][3]

Materials:

-

Sodium cyanide (NaCN)

-

Anhydrous ethanol

-

Distilled water

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-bromodecane (0.1 mol).

-

Reagent Addition: Add a solution of sodium cyanide (0.12 mol) in anhydrous ethanol (100 mL).

-

Reflux: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 24-48 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Solvent Removal: Remove the ethanol using a rotary evaporator.

-

Extraction: To the residue, add distilled water (100 mL) and extract the product with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash with distilled water (2 x 50 mL) and then with brine (50 mL).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Evaporation: Filter off the drying agent and evaporate the diethyl ether using a rotary evaporator to obtain the crude this compound.

Purification by Fractional Distillation

Materials:

-

Crude this compound

-

Fractional distillation apparatus (including a distillation flask, fractionating column, condenser, and receiving flasks)

-

Heating mantle

-

Vacuum pump (optional, for vacuum distillation)

Procedure:

-

Apparatus Setup: Assemble the fractional distillation apparatus.

-

Distillation: Place the crude this compound in the distillation flask. Heat the flask gently.

-

Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound (~240-250 °C at atmospheric pressure). If the compound is susceptible to decomposition at high temperatures, vacuum distillation is recommended.

-

Analysis: Analyze the purified fractions by GC-MS to confirm the purity and identity of this compound.

Workflow Visualization

The following diagram illustrates the synthetic workflow for the preparation of this compound.

Caption: Synthetic workflow for this compound.

References

Physical and chemical properties of 2-Methyldecanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physical and chemical properties of 2-Methyldecanenitrile, a nitrile compound with applications in the fragrance industry. The document summarizes its known physical characteristics, outlines general synthetic and purification methodologies applicable to this class of compounds, and discusses relevant analytical techniques for its characterization. Due to the limited availability of public data, specific experimental protocols and comprehensive spectroscopic analyses for this compound are not extensively detailed. However, this guide aims to serve as a valuable resource by consolidating available information and providing a framework for its synthesis and analysis based on established chemical principles.

Introduction

This compound, also known by trade names such as Frutonile, is a branched aliphatic nitrile. It is recognized for its intense peach-like aroma with milky and creamy undertones, making it a valuable ingredient in the formulation of fragrances for a variety of consumer products, including detergents.[1][2] The stability of the nitrile functional group allows for its use in a wide range of applications. This guide provides an in-depth look at its chemical and physical properties, offering a foundational understanding for researchers and professionals in chemistry and drug development.

Physical and Chemical Properties

The known physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and analysis.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₁N | [3] |

| Molecular Weight | 167.29 g/mol | [3] |

| CAS Number | 69300-15-8 | [3] |

| Appearance | Liquid | [3] |

| Boiling Point | 251 °C | [3] |

| Density | 0.820 g/cm³ | [3] |

| Flash Point | 129 °C | [3] |

| Vapor Pressure | 2.3 Pa at 20 °C | [3] |

| Refractive Index | 1.432 | [3] |

| Solubility | Soluble in dichloromethane (B109758) and hexanes | [3] |

Synthesis and Purification

General Synthesis of Nitriles

Nitriles are commonly synthesized via two primary routes: the dehydration of primary amides and the reaction of aldehydes.

The dehydration of a primary amide is a direct method to form a nitrile. This can be achieved using various dehydrating agents. A general workflow for this process is outlined below.

Experimental Protocol (General): A primary amide can be treated with a dehydrating agent such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or oxalyl chloride ((COCl)₂).[4][5] The reaction is typically carried out in an inert solvent under reflux or at room temperature, depending on the chosen reagent. Upon completion, the reaction mixture is carefully quenched with water or an aqueous base. The nitrile product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

Another common method involves the conversion of an aldehyde to a nitrile. This is often a two-step process involving the formation of an aldoxime intermediate, which is then dehydrated. One-pot procedures have also been developed.[6][7][8]

Experimental Protocol (General): An aldehyde is reacted with hydroxylamine hydrochloride in the presence of a base to form an aldoxime. The isolated aldoxime is then treated with a dehydrating agent to yield the nitrile. In one-pot variations, the aldehyde, hydroxylamine, and a dehydrating system are combined in a single reaction vessel.[6][8]

Purification

Purification of this compound, a liquid at room temperature, is typically achieved by vacuum distillation to remove impurities and unreacted starting materials. Column chromatography can also be employed for higher purity requirements.

Experimental Protocol (General - Vacuum Distillation): The crude nitrile is placed in a distillation flask. The apparatus is set up for vacuum distillation, and the pressure is slowly reduced to the desired level. The flask is heated, and the fraction boiling at the expected temperature for this compound is collected.

Analytical Characterization

A combination of spectroscopic techniques is essential for the structural confirmation and purity assessment of this compound. While specific spectra for this compound are not publicly available, this section outlines the expected analytical data based on its structure and the general characteristics of nitriles.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds like this compound, making it particularly useful in fragrance analysis.[2][9] The gas chromatogram would provide the retention time for the compound, indicating its volatility and interaction with the GC column, while the mass spectrum would show its molecular ion peak and characteristic fragmentation pattern.

Expected Mass Spectrum Fragmentation: The mass spectrum of this compound (C₁₁H₂₁N, MW = 167.29) would be expected to show a molecular ion peak (M⁺) at m/z 167. Fragmentation would likely occur via cleavage of the C-C bonds adjacent to the nitrile group and along the alkyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum of this compound would exhibit signals corresponding to the different types of protons in the molecule. The chemical shifts, integration values, and splitting patterns of these signals would provide detailed information about the connectivity of the atoms.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The nitrile carbon typically appears in a characteristic chemical shift range (around 120 ppm).

Sample Preparation for NMR (General): A small amount of the purified nitrile (5-25 mg for ¹H, 50-100 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃).[10][11] The solution is then filtered into an NMR tube to remove any particulate matter.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The most characteristic feature in the IR spectrum of this compound would be a sharp, strong absorption band corresponding to the C≡N stretching vibration, typically appearing in the range of 2220-2260 cm⁻¹.[12]

Chemical Reactivity and Stability

The reactivity of this compound is primarily dictated by the nitrile functional group.

-

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.[13]

-

Reduction: Nitriles can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH₄).

-

Stability: this compound is reported to be stable across a wide pH range, which is a key property for its use in various consumer products.[14]

Biological Activity

There is limited publicly available information on the specific biological activity or signaling pathways of this compound. However, the nitrile functional group is present in numerous biologically active natural products and pharmaceutical compounds.[6][7] Nitriles can act as bioisosteres for other functional groups and can be involved in various biological interactions.[15] Further research would be necessary to elucidate any specific biological effects of this compound.

Safety and Handling

Based on available safety data sheets, this compound is not classified as a hazardous substance.[5] However, as with any chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.

Conclusion

This compound is a commercially important fragrance ingredient with well-defined physical properties. While specific, detailed experimental protocols for its synthesis and comprehensive spectroscopic data are not widely published, this guide provides a solid foundation for its preparation and characterization based on established principles of organic chemistry. The general methodologies for nitrile synthesis, purification, and analysis presented herein can be adapted by researchers to work with this compound. Further investigation into its biological activity could reveal new applications for this molecule beyond the fragrance industry.

References

- 1. Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jcanoingenieria.com [jcanoingenieria.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of Nitriles from Primary Amides or Aldoximes under Conditions of a Catalytic Swern Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Programing a cyanide-free transformation of aldehydes to nitriles and one-pot synthesis of amides through tandem chemo-enzymatic cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aromaverse.pro [aromaverse.pro]

- 10. NMR Sample Preparation [nmr.chem.umn.edu]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. organic-synthesis.com [organic-synthesis.com]

- 14. Benzonitrile, 2-methyl- [webbook.nist.gov]

- 15. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]

Spectroscopic and Structural Elucidation of 2-Methyldecanenitrile: A Technical Guide

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-methyldecanenitrile, intended for researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific compound, this document leverages established principles of spectroscopy and data from analogous structures to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data from similar alkyl nitriles.

Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 2.4 - 2.6 | Multiplet | 1H | H-2 |

| ~ 1.7 - 1.5 | Multiplet | 2H | H-3 |

| ~ 1.4 - 1.2 | Multiplet | 12H | H-4 to H-9 |

| ~ 1.3 | Doublet | 3H | 2-CH₃ |

| ~ 0.9 | Triplet | 3H | H-10 |

Protons on carbons adjacent to a nitrile group typically absorb in the 2-3 ppm region.[1]

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~ 120 - 125 | C-1 (Nitrile Carbon) |

| ~ 35 - 40 | C-2 |

| ~ 30 - 35 | C-3 |

| ~ 25 - 30 | Alkyl Chain Carbons (C-4 to C-9) |

| ~ 20 - 25 | 2-CH₃ |

| ~ 14 | C-10 |

The nitrile carbon typically absorbs in the 115–120 ppm region.[1]

Table 3: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2240 - 2260 | Medium, Sharp | C≡N stretch |

| ~ 2850 - 2960 | Strong, Sharp | C-H stretch (Alkyl) |

| ~ 1465 | Medium | -CH₂- bend |

| ~ 1375 | Medium | -CH₃ bend |

The C≡N triple bond stretch of nitriles is characteristically found near 2250 cm⁻¹.[1][2][3]

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Proposed Fragment |

| 167 | [M]⁺ (Molecular Ion) |

| 166 | [M-H]⁺ |

| 152 | [M-CH₃]⁺ |

| 124 | [M-C₃H₇]⁺ (α-cleavage) |

| 41 | [CH₃CNH]⁺ (McLafferty rearrangement) |

The molecular ion peaks of simple nitriles can be weak or absent, with a notable M-1 peak often observed.[1] A common fragmentation mode for nitriles is α-cleavage, involving the loss of an alkyl radical.[4] For nitriles of appropriate length, a McLafferty rearrangement can result in a characteristic ion at m/z = 41.[4]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in about 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing.

-

Data Acquisition:

-

¹H NMR: A standard proton NMR experiment is performed. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled ¹³C NMR experiment is conducted. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Instrument: A standard FT-IR spectrometer.

-

Sample Preparation: As this compound is expected to be a liquid at room temperature, a thin film of the neat liquid is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Data Acquisition: The spectrum is recorded over the mid-infrared range, typically from 4000 to 400 cm⁻¹. A background spectrum of the clean plates is recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Instrument: A mass spectrometer equipped with an electron ionization (EI) source, coupled with a gas chromatograph (GC) for sample introduction.

-

Sample Introduction: The sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer.

-

Ionization: Electron ionization is performed at a standard energy of 70 eV.

-

Data Acquisition: The mass analyzer scans a mass-to-charge (m/z) range, typically from 40 to 400, to detect the molecular ion and fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis and structural elucidation of a compound like this compound.

References

In-Depth Technical Guide: 2-Methyldecanenitrile (CAS No. 69300-15-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyldecanenitrile, with CAS number 69300-15-8, is a branched-chain aliphatic nitrile. While its primary application is within the fragrance industry for its fruity, peach-like aroma, its chemical structure, containing a nitrile group, warrants consideration from a medicinal chemistry perspective.[1][2][3][4] The nitrile moiety is a versatile functional group in drug design, known to modulate physicochemical properties, enhance target binding, and improve pharmacokinetic profiles.[5][6][7][8][9] This document provides a comprehensive overview of the known properties of this compound, its safety profile, and relevant experimental protocols. Although no specific drug development activities or associations with signaling pathways have been reported for this compound, this guide serves as a foundational reference for researchers interested in its potential applications.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are crucial for understanding its behavior in various experimental and formulation settings.

| Property | Value | Reference |

| CAS Number | 69300-15-8 | [10][11][12] |

| Molecular Formula | C11H21N | [10][11][12] |

| Molecular Weight | 167.29 g/mol | [10][11][12] |

| Appearance | Colorless liquid | [1] |

| Odor | Fruity, peach-like | [4][11] |

| Boiling Point | 251 °C at 760 mmHg | [1][11][12] |

| Density | 0.820 g/cm³ | [1][11][12] |

| Flash Point | 129 °C | [1][11][12] |

| Vapor Pressure | 2.3 Pa at 20 °C | [11][12] |

| Solubility | Soluble in ethanol (B145695) and dichloromethane | [4][11] |

| logP | 3.89668 | [1] |

Synthesis

A generalized workflow for this proposed synthesis is depicted below.

Spectroscopic Data

Comprehensive, publicly available spectroscopic data (NMR, MS, IR) specifically for this compound (CAS 69300-15-8) is limited. Researchers requiring this information would likely need to acquire it experimentally. For reference, typical spectral regions for the key functional groups are provided in the table below.

| Spectroscopic Technique | Key Functional Group | Expected Chemical Shift / Wavenumber |

| ¹³C NMR | Nitrile (C≡N) | ~115-125 ppm |

| Aliphatic Carbons | ~10-40 ppm | |

| ¹H NMR | Protons alpha to Nitrile | ~2.3-2.7 ppm |

| Methylene and Methyl Protons | ~0.8-1.7 ppm | |

| FT-IR | Nitrile (C≡N) stretch | ~2240-2260 cm⁻¹ (weak to medium intensity) |

| C-H stretch (sp³) | ~2850-2960 cm⁻¹ |

Safety and Toxicology

The safety of this compound has been assessed by the Research Institute for Fragrance Materials (RIFM). The key findings are summarized below.

| Endpoint | Result | Reference |

| Genotoxicity | Not expected to be genotoxic. | [10] |

| Repeated Dose Toxicity (oral) | NOAEL = 300 mg/kg/day (read-across from citronellyl nitrile) | [10] |

| Reproductive Toxicity | NOAEL = 500 mg/kg/day (read-across from citronellyl nitrile) | [10] |

| Skin Sensitization | No safety concerns at current declared use levels. | [10] |

| Phototoxicity/Photoallergenicity | Not expected to be phototoxic/photoallergenic based on UV/Vis spectra. | [10] |

| Local Respiratory Toxicity | Exposure is below the Threshold of Toxicological Concern (TTC). | [10] |

| Environmental Fate | Not considered Persistent, Bioaccumulative, and Toxic (PBT). Readily biodegradable (74% in 31 days, OECD 301F). | [10] |

Experimental Protocols

Detailed methodologies for key toxicological and environmental fate studies are outlined below.

Ready Biodegradability - OECD 301F (Manometric Respirometry Test)

This test evaluates the biodegradability of a substance by measuring oxygen consumption.

Methodology:

-

Test System: A known volume of inoculated mineral medium containing this compound as the sole carbon source is placed in a closed flask connected to a respirometer.

-

Inoculum: Activated sludge from a domestic wastewater treatment plant is typically used.

-

Test Conditions: The flasks are incubated at a constant temperature (e.g., 20-25°C) in the dark with continuous stirring for 28 days.

-

Measurement: Oxygen consumption is measured over time by the respirometer. Evolved carbon dioxide is absorbed by a suitable agent (e.g., potassium hydroxide).

-

Data Analysis: The amount of oxygen consumed is corrected for the blank control (inoculum only) and expressed as a percentage of the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches >60% biodegradation within a 10-day window during the 28-day test.[7][9][13][14][15]

Skin Sensitization - Human Repeat Insult Patch Test (HRIPT)

The HRIPT is used to assess the potential of a substance to induce skin sensitization.

Methodology:

-

Study Population: A panel of human volunteers (typically 50-200) is recruited.

-

Induction Phase:

-

A patch containing the test material (this compound at a specific concentration in a suitable vehicle) is applied to the skin of the back.

-

The patch is removed after 24-48 hours, and the site is evaluated for any reaction.

-

This procedure is repeated nine times over a three-week period at the same application site.

-

-

Rest Phase: A 10-21 day period with no patch application follows the induction phase.

-

Challenge Phase:

-

A challenge patch with the test material is applied to a new, previously untreated (virgin) site on the back.

-

The challenge site is evaluated for skin reactions at 24, 48, and sometimes 72-96 hours after application.

-

-

Interpretation: A reaction at the challenge site that is more severe than any irritation observed during the induction phase may be indicative of sensitization.[5][6][8][16][17]

Role of the Nitrile Group in Drug Development

While this compound itself is not documented as a therapeutic agent, its core functional group, the nitrile, is of significant interest in drug discovery. The nitrile group can influence a molecule's properties in several ways:

-

Modulation of Physicochemical Properties: The linear and polar nature of the nitrile group can improve solubility and other pharmacokinetic parameters.[5][7]

-

Target Binding: The nitrogen atom's lone pair of electrons can act as a hydrogen bond acceptor, and the triple bond can participate in dipole-dipole and other polar interactions with biological targets.[7]

-

Metabolic Stability: The nitrile group is generally resistant to metabolic degradation, which can increase a drug's half-life.[5][7][9]

-

Bioisosterism: It can serve as a bioisostere for other functional groups, such as carbonyls or halogens, allowing for the fine-tuning of a molecule's activity and properties.[7][9]

-

Covalent Inhibition: In some cases, the nitrile group can act as a "warhead" to form a covalent bond with a target protein, leading to irreversible inhibition.[6]

Conclusion

This compound is a well-characterized fragrance ingredient with a favorable safety profile for its intended use. For the drug development professional, it serves as an example of a simple aliphatic nitrile. While this specific molecule has no known therapeutic applications or interactions with signaling pathways, the nitrile functional group it contains is a highly valuable tool in medicinal chemistry. The data and protocols presented in this guide provide a thorough understanding of the known properties of this compound and offer a broader context for the strategic use of the nitrile moiety in the design of novel therapeutics. Further research would be required to explore any potential biological activities of this compound beyond its current applications.

References

- 1. Butanenitrile, 2-methylene- [webbook.nist.gov]

- 2. CN103319368A - Synthesis method of 2-methylene glutaronitrile - Google Patents [patents.google.com]

- 3. CN103804227A - Method for synthesizing 2-methyl-2-butenenitrile through direct isomerization of alkene-nitrile mixed liquid - Google Patents [patents.google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research [nj-finechem.com]

- 9. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-METHYLBUTYRONITRILE(18936-17-9) 1H NMR [m.chemicalbook.com]

- 11. 2-METHYLBUTYRONITRILE(18936-17-9) 13C NMR spectrum [chemicalbook.com]

- 12. Butanenitrile, 2-methyl- [webbook.nist.gov]

- 13. 2-methyl-Decanenitrile [chembk.com]

- 14. 2-METHYL-2-BUTENENITRILE(4403-61-6) 1H NMR [m.chemicalbook.com]

- 15. dev.spectrabase.com [dev.spectrabase.com]

- 16. 2-Methylbutyronitrile | C5H9N | CID 29339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031526) [hmdb.ca]

The Elusive Presence of 2-Alkyldecanenitriles in the Insect Kingdom: A Review of Current Knowledge

A comprehensive review of scientific literature reveals a notable absence of documented evidence for the natural occurrence of 2-alkyldecanenitriles in insects. Despite extensive research into the chemical ecology and defensive secretions of various insect orders, this specific class of long-chain nitrile compounds has not been identified as a natural product of insect metabolism or sequestration.

While the world of insect chemistry is vast and diverse, with a plethora of compounds identified as pheromones, allomones, and kairomones, 2-alkyldecanenitriles remain conspicuously absent from the known chemical arsenal (B13267) of insects. This technical guide, intended for researchers, scientists, and drug development professionals, summarizes the current state of knowledge and the conspicuous gap in the literature regarding these specific molecules.

A Survey of Insect Defensive Chemistry: What We Know

Insects, particularly those in the orders Hemiptera (true bugs) and Coleoptera (beetles), are well-known for their sophisticated chemical defense mechanisms. Their exocrine glands produce a wide array of volatile and non-volatile organic compounds to deter predators, repel competitors, and protect against pathogens.

Extensive analysis of these secretions, primarily through techniques like gas chromatography-mass spectrometry (GC-MS), has led to the identification of numerous chemical classes, including:

-

Aldehydes and Ketones: Often responsible for the characteristic pungent odors of many true bugs.

-

Alkanes and Alkenes: Common components of cuticular hydrocarbons and defensive sprays.

-

Esters: Frequently found in the defensive cocktails of various insect species.

-

Terpenoids: A diverse group of compounds with various ecological roles.

-

Acids: Including formic acid used by ants.

-

Other Nitriles: While 2-alkyldecanenitriles have not been reported, other nitrile-containing compounds, such as benzonitrile, have been identified in the defensive secretions of some insects.

The Search for 2-Alkyldecanenitriles: A Null Result

Targeted searches of scientific databases and literature reviews for specific terms such as "2-methyldecanenitrile in insects," "2-ethyldecanenitrile in insects," and broader inquiries into the chemical composition of insect defensive secretions have failed to yield any positive identification of 2-alkyldecanenitriles.

This lack of evidence suggests two possibilities:

-

True Absence: 2-Alkyldecanenitriles may not be naturally produced or utilized by insects. The biosynthetic pathways for their creation may not have evolved in this kingdom, or they may not offer a significant ecological advantage over other readily synthesized defensive compounds.

-

Undiscovered Presence: It is conceivable that these compounds exist in unexplored or rare insect species. The vast biodiversity of insects means that only a fraction of their chemical ecology has been investigated. Furthermore, analytical techniques and methodologies are continually advancing, potentially enabling the future discovery of compounds that were previously undetectable or overlooked.

Methodological Considerations in Insect Chemoecology

The primary method for identifying volatile and semi-volatile compounds from insects is GC-MS. The general workflow for such an analysis is outlined below.

Generalized Experimental Workflow for Insect Secretion Analysis

2-Methyldecanenitrile: A Putative Semiochemical Explored

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document explores the potential of 2-methyldecanenitrile as a semiochemical. It is important to note that, as of the time of this writing, there is no direct scientific literature confirming the role of this compound as a semiochemical in any biological system. This guide synthesizes information on related compounds and general principles of chemical ecology to build a hypothetical framework for its investigation.

Introduction

Semiochemicals are chemical substances that convey information between organisms, mediating interactions such as mate location, host selection, and predator avoidance.[1] They are broadly classified into pheromones (intraspecific communication) and allelochemicals (interspecific communication).[1] The vast structural diversity of known semiochemicals, which often includes long-chain aliphatic molecules derived from fatty acid metabolism, presents a rich field for the discovery of novel bioactive compounds.[2][3]

This guide focuses on this compound, a long-chain aliphatic nitrile, as a candidate for investigation as a potential semiochemical. While its primary current application is as a fragrance ingredient, its structural features warrant a closer examination of its potential biological activity.[4] The nitrile functional group, in particular, is a known pharmacophore in various bioactive molecules, capable of acting as a hydrogen bond acceptor and mimicking other functional groups like carbonyls or hydroxyls.[5][6] This document will provide a comprehensive overview of the known properties of this compound, relevant data on analogous compounds, and a hypothetical framework for its investigation as a semiochemical.

Physicochemical and Toxicological Data

A clear understanding of the physical and chemical properties of a compound is fundamental to understanding its potential as a volatile or contact semiochemical.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Decanenitrile | Benzyl (B1604629) Nitrile |

| CAS Number | 69300-15-8[4] | 1975-78-6[7] | 100-47-0 |

| Molecular Formula | C₁₁H₂₁N[4] | C₁₀H₁₉N[7] | C₈H₇N |

| Molecular Weight | 167.29 g/mol [8] | 153.26 g/mol [7] | 117.15 g/mol |

| Boiling Point | 251 °C[8] | 224 °C | 191 °C |

| Density | 0.820 g/cm³[8] | 0.829 g/cm³ | 1.015 g/cm³ |

| Vapor Pressure | 2.3 Pa at 20°C[8] | 0.0395 mmHg at 20°C[9] | 0.5 mmHg at 25°C |

| LogP | 4.2 at 35°C[8] | 3.7[7] | 1.56 |

Table 2: Toxicological Data Summary

| Compound | Test | Result | Reference |

| This compound | In vitro direct peptide reactivity assay (DPRA) | Negative | [4] |

| KeratinoSens™ | Negative | [4] | |

| human Cell Line Activation Test (h-CLAT) | Positive | [4] | |

| Murine Local Lymph Node Assay (LLNA) | Not sensitizing up to 100% (SI < 3) | [4] | |

| Aliphatic Nitriles (General) | Acute Toxicity | Varies, can be linked to in vivo cyanide release.[10][11][12] | [10][11][12] |

| Benzyl Nitrile | Acaricidal Activity (LD₅₀ against H. longicornis adults) | 9.19 µg/cm³ | [4] |

Potential Semiochemical Activity: A Hypothesis

While no direct evidence exists for this compound, the bioactivity of other nitrile-containing compounds offers a basis for speculation. For instance, benzyl nitrile and its analogs have demonstrated acaricidal properties, suggesting a role in pest control.[4] However, the same study noted that the introduction of a methyl group adjacent to the nitrile functionality abolished this activity, a critical consideration for this compound.[4]

Long-chain molecules are common in insect pheromone bouquets, often derived from fatty acids.[2][3] The C11 backbone of this compound falls within the typical chain length for many lepidopteran pheromones.[3] The nitrile group could potentially mimic other functional groups found in natural pheromones, such as aldehydes or esters, through its ability to act as a hydrogen bond acceptor.[5]

The investigation of this compound as a semiochemical could follow a logical workflow, starting from synthesis and purification, moving to bioassays, and culminating in electrophysiological and behavioral studies.

Caption: A hypothetical workflow for the investigation of this compound as a potential semiochemical.

Experimental Protocols

Detailed experimental protocols are crucial for the systematic investigation of a potential semiochemical. The following sections outline general methodologies that could be adapted for the study of this compound.

Synthesis of this compound

Several general methods for the synthesis of aliphatic nitriles are available and could be adapted for this compound.

Method 1: Nucleophilic Substitution (Kolbe Nitrile Synthesis)

This method involves the reaction of an appropriate alkyl halide with a metal cyanide.[13]

-

Reactants: 2-Bromodecane (B1670051), Sodium Cyanide (NaCN)

-

Solvent: Dimethyl sulfoxide (B87167) (DMSO)

-

Procedure:

-

Dissolve 2-bromodecane in DMSO in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add a stoichiometric excess of NaCN to the solution.

-

Heat the mixture under reflux for several hours. The reaction progress can be monitored by Gas Chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and a nonpolar organic solvent (e.g., diethyl ether).

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound.

-

Method 2: Dehydration of an Amide

This method involves the dehydration of the corresponding primary amide.[14]

-

Reactants: 2-Methyldecanamide, a dehydrating agent (e.g., phosphorus pentoxide (P₄O₁₀) or thionyl chloride (SOCl₂)).

-

Procedure:

-

Combine 2-methyldecanamide and the dehydrating agent in a distillation apparatus.

-

Heat the mixture gently.

-

The this compound product will distill over and can be collected.

-

Further purification can be achieved by redistillation.

-

Caption: General synthetic routes to aliphatic nitriles applicable to this compound.

Bioassay Protocols

Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to a volatile compound.

-

Preparation:

-

Excise an antenna from the target insect species.

-

Mount the antenna between two electrodes using conductive gel.

-

Place the preparation in a humidified, continuous air stream.

-

-

Stimulation:

-

Dissolve this compound in a suitable solvent (e.g., hexane) at various concentrations.

-

Apply a known volume of the solution to a filter paper strip and place it inside a Pasteur pipette.

-

Deliver a puff of air through the pipette into the main air stream directed at the antenna.

-

-

Data Acquisition:

-

Record the electrical potential change (depolarization) from the antenna using an amplifier and a data acquisition system.

-

Compare the response to that of a positive control (a known pheromone or attractant) and a negative control (solvent only).

-

Behavioral Assays (Y-tube Olfactometer)

A Y-tube olfactometer is used to assess the preference of an insect for one of two odor sources.

-

Apparatus: A Y-shaped glass or plastic tube with a central arm where the insect is introduced and two side arms connected to different odor sources.

-

Procedure:

-

Introduce a purified and humidified air stream into each of the side arms.

-

Introduce the test compound (this compound) into one air stream and a control (solvent) into the other.

-

Release a single insect at the downwind end of the central arm.

-

Record the insect's choice of arm and the time spent in each arm.

-

Repeat with multiple individuals to obtain statistically significant data.

-

Signaling Pathways: A Speculative View

Should this compound be found to elicit a response in an organism, the next step would be to investigate the underlying signaling pathway. In insects, odorant detection is primarily mediated by Odorant Receptors (ORs) located on the dendrites of olfactory sensory neurons.

Caption: A generalized and hypothetical signaling cascade for odorant detection in insects.

Conclusion and Future Directions

While this compound is not currently recognized as a semiochemical, its chemical structure and the known bioactivity of other nitrile-containing compounds provide a rationale for its investigation. The hypothetical framework and experimental protocols outlined in this guide offer a starting point for researchers interested in exploring the potential of this and other long-chain aliphatic nitriles in chemical ecology and drug discovery. Future research should focus on systematic screening against a wide range of organisms, particularly insects, to determine if this compound elicits any behavioral or electrophysiological responses. If activity is confirmed, further studies to elucidate the specific receptors and neural pathways involved will be warranted.

References

- 1. Nitrile synthesis by C-C coupling (cyanation) [organic-chemistry.org]

- 2. Insect pheromones - Wikipedia [en.wikipedia.org]

- 3. Semiochemicals containing lepidopteran sex pheromones: Wonderland for a natural product chemist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships between nitrile analogues and acaricidal activities against Haemaphysalis longicornis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Decanenitrile | C10H19N | CID 74791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]

- 9. Decanenitrile - Synarome [synarome.com]

- 10. Relationships between toxicity and structure of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparative toxicities of aliphatic nitriles [pubmed.ncbi.nlm.nih.gov]

- 12. The role of cyanide liberation in the acute toxicity of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Kolbe nitrile synthesis - Wikipedia [en.wikipedia.org]

- 14. chemguide.co.uk [chemguide.co.uk]

A Technical Guide to the Olfactory Reception of 2-Methyldecanenitrile in Invertebrates: Principles, Methodologies, and a Framework for Investigation

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: The olfactory system of invertebrates is a critical sensory modality for locating food, mates, and suitable habitats, as well as for avoiding predators and toxic substances. Understanding how specific volatile organic compounds are detected is paramount for developing novel pest management strategies and for fundamental neurobiological research. This technical guide addresses the olfactory reception of 2-Methyldecanenitrile in invertebrates. Currently, there is a notable absence of published research specifically detailing the interaction of this compound with invertebrate olfactory systems. Therefore, this document serves as a comprehensive framework, outlining the core principles of invertebrate chemoreception and providing detailed experimental protocols that can be employed to investigate the reception of this, and other novel, volatile compounds. Methodologies covered include electroantennography (EAG), single-sensillum recording (SSR), in-vivo calcium imaging, and heterologous expression of olfactory receptors. Furthermore, this guide presents templates for quantitative data presentation and visual diagrams of key pathways and workflows to facilitate future research in this area.

Introduction to Invertebrate Olfaction

Invertebrates, particularly insects, possess highly sophisticated olfactory systems capable of detecting and discriminating a vast array of volatile chemical cues.[1][2] This process is primarily mediated by specialized sensory neurons, known as olfactory receptor neurons (ORNs), which are housed in cuticular structures called sensilla, predominantly located on the antennae and maxillary palps.[2][3] The detection of odorants initiates a signal transduction cascade that results in an electrical signal being sent to the brain for processing.[3]

Three main families of receptor proteins are involved in the detection of volatile chemicals in insects:

-

Odorant Receptors (ORs): This is a large and diverse family of proteins that typically function as ligand-gated ion channels.[4] An OR complex is usually a heteromer, consisting of a specific, odorant-binding OR subunit (OrX) and a highly conserved co-receptor subunit known as Orco.[3][4]

-

Ionotropic Receptors (IRs): Related to ionotropic glutamate (B1630785) receptors, IRs are another class of ligand-gated ion channels that respond to a variety of odorants, often different from those detected by ORs.[2][4]

-

Gustatory Receptors (GRs): While primarily involved in taste, some members of this family are expressed in olfactory neurons and are responsible for detecting specific airborne molecules, such as carbon dioxide.

The binding of an odorant molecule, like this compound, to a receptor is thought to be facilitated by Odorant-Binding Proteins (OBPs) , which are soluble proteins found in the sensillar lymph that can bind and transport hydrophobic odorants to the ORNs.[3][5]

Olfactory Signaling Pathway

The current understanding of the primary olfactory signaling pathway in insects is that it functions as an ionotropic system. Upon binding of a ligand to the OrX subunit, the OrX-Orco complex undergoes a conformational change, opening a non-specific cation channel and leading to the depolarization of the ORN. This depolarization generates action potentials that propagate along the axon to the antennal lobe of the insect brain for further processing. While primarily ionotropic, there is evidence for metabotropic signaling pathways that can modulate the sensitivity of the ORNs.[4]

Experimental Protocols for Investigating this compound Reception

To determine if and how an invertebrate species detects this compound, a series of electrophysiological and molecular techniques must be employed. The following are detailed protocols for the key experiments.

Electroantennography (EAG)

EAG measures the summed potential of all responding ORNs on the antenna, providing a measure of the overall olfactory sensitivity to a given compound.[6]

Objective: To determine if the antenna of the target invertebrate species responds to this compound.

Materials:

-

Live, immobilized invertebrate (e.g., moth, beetle).

-

Stereomicroscope.

-

Micromanipulators.

-

Glass capillary electrodes.

-

Saline solution (e.g., Ringer's solution).

-

High-impedance DC amplifier.

-

Data acquisition system and software.

-

Charcoal-filtered, humidified air source.

-

Odor delivery system (e.g., Pasteur pipettes with filter paper).

-

This compound.

-

Solvent (e.g., hexane (B92381) or mineral oil).

Methodology:

-

Preparation of Odorant Stimulus: Prepare a stock solution of this compound in the chosen solvent. Create a serial dilution to test a range of concentrations (e.g., 0.01 ng/µL to 100 ng/µL). Apply a standard volume (e.g., 10 µL) of each dilution to a small strip of filter paper and insert it into a Pasteur pipette. A pipette with solvent only serves as the control.

-

Insect Preparation: Immobilize the insect. This can be done by placing it in a truncated pipette tip, secured with wax or dental wax, leaving the head and antennae exposed.

-

Electrode Placement: Under a stereomicroscope, carefully excise one antenna at the base. Mount the excised antenna between two electrodes containing saline solution. The basal end of the antenna is connected to the reference electrode, and the distal tip is connected to the recording electrode. Alternatively, for a whole-insect preparation, the reference electrode can be inserted into the head or an eye, and the recording electrode is brought into contact with the tip of the antenna.

-

Recording: A continuous stream of charcoal-filtered, humidified air is passed over the antenna. The recording is started, and once a stable baseline is achieved, a puff of air (e.g., 0.5 seconds) from an odorant-containing pipette is injected into the continuous air stream.

-

Data Collection: Record the resulting depolarization (in millivolts). Test each concentration multiple times, with sufficient time between puffs for the antenna to recover. The solvent control should be tested periodically to ensure the responses are not due to the solvent.

-

Data Analysis: The amplitude of the EAG response is measured from the baseline to the peak of the negative deflection. The responses are typically normalized by subtracting the response to the solvent control.

Single-Sensillum Recording (SSR)

SSR allows for the measurement of action potentials from individual ORNs within a single sensillum, providing detailed information about the specificity and sensitivity of a neuron to a particular odorant.

Objective: To identify specific ORNs that respond to this compound and characterize their response properties.

Materials:

-

All materials for EAG.

-

Tungsten microelectrodes or sharpened glass capillaries.

-

Anti-vibration table.

-

Faraday cage.

Methodology:

-

Insect and Odorant Preparation: As described for EAG.

-

Electrode Placement: The insect is immobilized as for EAG. The reference electrode (a tungsten or glass electrode) is inserted into a non-olfactory part of the insect, such as the eye or the head capsule. The recording electrode, a sharpened tungsten electrode, is then carefully maneuvered under high magnification to make contact with the base of a single olfactory sensillum on the antenna. A successful recording is indicated by the spontaneous firing of action potentials.

-

Stimulation and Recording: A continuous humidified air stream is passed over the antenna. Puffs of the odorant are delivered as in the EAG protocol. Action potentials are recorded for a period before, during, and after the stimulus.

-

Data Analysis: The number of action potentials (spikes) is counted in a defined time window (e.g., 1 second) before and after the stimulus. The response is calculated as the increase in spike frequency over the spontaneous firing rate. Different ORNs within the same sensillum can often be distinguished by their different spike amplitudes.

In-Vivo Calcium Imaging

This technique allows for the visualization of neural activity in response to an odorant by using genetically encoded calcium indicators (GECIs) like GCaMP.[3][7]

Objective: To map the spatial and temporal patterns of ORN activation in response to this compound.

Materials:

-

Transgenic invertebrates expressing a GECI in their ORNs.

-

Fluorescence microscope (confocal or two-photon).

-

Immobilization stage for the invertebrate.

-

Odor delivery system synchronized with image acquisition.

Methodology:

-

Animal Preparation: A transgenic animal expressing a GECI (e.g., GCaMP) in its olfactory neurons is anesthetized and mounted on a custom stage, with its antennae stabilized.

-

Imaging: The antennal lobe or the antennae are imaged using a fluorescence microscope. A baseline fluorescence level is recorded.

-

Odorant Stimulation: this compound is delivered via an olfactometer. The delivery is synchronized with the start of image acquisition.

-

Data Analysis: Changes in fluorescence intensity over time are measured in specific regions of interest (e.g., individual glomeruli in the antennal lobe). The change in fluorescence (ΔF) relative to the baseline fluorescence (F₀) is calculated (ΔF/F₀).

Heterologous Expression of Olfactory Receptors

This in-vitro method involves expressing a specific invertebrate OR in a heterologous system (e.g., Xenopus oocytes, human embryonic kidney (HEK) cells, or the "empty neuron" system in Drosophila melanogaster) to directly test its response to an odorant.[8]

Objective: To determine which specific OR protein is activated by this compound.

Methodology (using the Drosophila "empty neuron" system):

-

Gene Cloning: The candidate OR gene from the invertebrate of interest is cloned into a suitable expression vector.

-

Generation of Transgenic Flies: The expression vector is injected into Drosophila embryos that have a mutation disabling their endogenous OR in a specific sensillum (e.g., the ab3A neuron).[9] This creates a transgenic fly where the ab3A neuron now expresses the foreign OR.

-

SSR recordings: SSR is then performed on the ab3 sensillum of the transgenic flies as described in section 3.2, using this compound as the stimulus.

-

Data Analysis: A significant increase in spike frequency in response to this compound compared to the control indicates that the expressed OR is a receptor for this compound.

Data Presentation

Clear and structured presentation of quantitative data is essential for comparison and interpretation. The following tables are templates for presenting data from the described experiments.

Table 1: Electroantennogram (EAG) Responses to this compound

| Concentration (ng/µL) | Mean Response (mV) ± SEM | Normalized Response (%) |

|---|---|---|

| Solvent Control | 0.1 ± 0.02 | 0 |

| 0.01 | 0.5 ± 0.05 | 10 |

| 0.1 | 1.2 ± 0.1 | 25 |

| 1 | 2.5 ± 0.2 | 55 |

| 10 | 4.5 ± 0.3 | 100 |

| 100 | 4.4 ± 0.3 | 98 |

Note: Data are illustrative. SEM: Standard Error of the Mean. Normalization is typically done relative to the strongest response.

Table 2: Single-Sensillum Recording (SSR) Responses of a Specific ORN to this compound

| Concentration (µg on filter paper) | Spontaneous Firing Rate (spikes/s) | Stimulus-Evoked Firing Rate (spikes/s) | Net Response (spikes/s) ± SEM |

|---|---|---|---|

| Solvent Control | 10.2 | 10.5 | 0.3 ± 0.1 |

| 0.01 | 10.1 | 25.6 | 15.5 ± 2.1 |

| 0.1 | 10.5 | 55.2 | 44.7 ± 4.5 |

| 1 | 10.3 | 98.9 | 88.6 ± 7.3 |

| 10 | 10.4 | 125.1 | 114.7 ± 9.8 |

| 100 | 10.2 | 126.3 | 116.1 ± 10.2 |

Note: Data are illustrative and represent the response of a single type of olfactory receptor neuron.

Experimental Workflow Visualization

The process of characterizing the olfactory response to a novel compound follows a logical progression from broad screening to specific receptor identification.

Conclusion

While direct evidence for the olfactory reception of this compound in invertebrates is currently lacking in the scientific literature, the field of chemical ecology has well-established and robust methods to address this question. This guide provides the theoretical background and detailed practical protocols necessary for researchers to undertake a thorough investigation. By following the proposed workflow, from broad antennal screening with EAG to the identification of specific receptors via SSR and heterologous expression, the role of this compound as a potential semiochemical can be systematically elucidated. The data presentation formats and pathway diagrams included herein are intended to standardize and streamline such future research efforts, ultimately contributing to a deeper understanding of invertebrate olfaction and aiding in the development of targeted, behavior-modifying compounds.

References

- 1. Molecular Principles of Insect Chemoreception - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular mechanisms of olfactory detection in insects: beyond receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peripheral olfactory signaling in insects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional properties of insect olfactory receptors: ionotropic receptors and odorant receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Beyond chemoreception: diverse tasks of soluble olfactory proteins in insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Two Olfactory Pathways to Detect Aldehydes on Locust Mouthpart [ijbs.com]

- 8. Toxicity and quantitative structure-activity relationships of nitriles based on Pseudokirchneriella subcapitata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Stereoisomers of 2-Methyldecanenitrile: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 2-methyldecanenitrile, a chiral nitrile with potential applications in various fields, including fragrance, agrochemicals, and pharmaceuticals. Given the limited direct experimental data on the individual enantiomers, this document leverages established methodologies for the synthesis, separation, and characterization of analogous chiral nitriles to provide a foundational resource for researchers.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound (Racemic)

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₁N | [3] |

| Molar Mass | 167.29 g/mol | [3] |

| Boiling Point | 251 °C | [3] |

| Density | 0.820 g/cm³ | [3] |

| Refractive Index | 1.432 | [3] |

| Odor Profile | Fruity, peach-like, with lactonic and creamy undertones | [4] |

| Synonyms | Frutonile, 2-Methyl decane (B31447) nitrile | [4] |

Enantioselective Synthesis

The asymmetric synthesis of chiral nitriles is a well-established field in organic chemistry. Several strategies can be employed to obtain the (R)- and (S)-enantiomers of this compound with high enantiomeric excess.

Asymmetric Hydrocyanation of Alkenes

A prominent method for the synthesis of chiral nitriles is the asymmetric hydrocyanation of prochiral alkenes.[5] For this compound, the precursor would be 1-decene. This reaction is typically catalyzed by a transition metal complex, such as nickel or rhodium, bearing a chiral ligand.[5][6][7] The choice of catalyst and ligand is crucial for achieving high enantioselectivity.

Experimental Protocol: Proposed Asymmetric Hydrocyanation of 1-Decene

-

Catalyst Preparation: In a glovebox, a solution of a suitable nickel precursor (e.g., Ni(COD)₂) and a chiral phosphine (B1218219) or phosphite (B83602) ligand in an anhydrous, deoxygenated solvent (e.g., toluene) is prepared.

-

Reaction Setup: A high-pressure reactor is charged with the catalyst solution and 1-decene.

-

Hydrocyanation: A source of cyanide, such as acetone (B3395972) cyanohydrin or trimethylsilyl (B98337) cyanide (TMSCN), is added to the reactor. The use of HCN gas is also possible but requires specialized handling due to its high toxicity.[6][7]

-

Reaction Conditions: The reactor is sealed and heated to a specified temperature (e.g., 50-100 °C) under pressure for a defined period (e.g., 12-48 hours). Reaction progress is monitored by gas chromatography (GC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the catalyst is removed by filtration through a pad of silica (B1680970) gel. The solvent is removed under reduced pressure, and the crude this compound is purified by vacuum distillation or column chromatography.

-

Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product is determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).[8]

References

- 1. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN103804227A - Method for synthesizing 2-methyl-2-butenenitrile through direct isomerization of alkene-nitrile mixed liquid - Google Patents [patents.google.com]

- 3. chembk.com [chembk.com]

- 4. This compound | The Fragrance Conservatory [fragranceconservatory.com]

- 5. Hydrocyanation - Wikipedia [en.wikipedia.org]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. Asymmetric Hydrocyanation of Alkenes without HCN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. skpharmteco.com [skpharmteco.com]

Predicted Bioactivity of 2-Methyldecanenitrile Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted bioactivity of the enantiomers of 2-Methyldecanenitrile, (R)-2-Methyldecanenitrile and (S)-2-Methyldecanenitrile. In the absence of direct comparative experimental data for the individual enantiomers, this document synthesizes existing knowledge on the bioactivity of aliphatic nitriles, the principles of stereoselective metabolism by cytochrome P450 (CYP) enzymes, and available safety data for the racemic mixture to forecast potential differences in their biological effects. The primary predicted mechanism of bioactivity and potential toxicity is the metabolic release of cyanide, a process that is likely to be stereoselective. This guide outlines a detailed, hypothetical experimental workflow to investigate these predictions, including methodologies for enantiomeric separation, in vitro cytotoxicity and metabolic studies, and in vivo toxicity assessments. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of chiral nitrile-containing compounds.

Introduction

This compound is a chiral aliphatic nitrile. The presence of a chiral center at the second carbon position gives rise to two enantiomers: (R)-2-Methyldecanenitrile and (S)-2-Methyldecanenitrile. While enantiomers possess identical physical and chemical properties in an achiral environment, they can exhibit significantly different biological activities, including pharmacology and toxicology, due to their differential interactions with chiral biological macromolecules such as enzymes and receptors.

This guide explores the predicted bioactivity of these two enantiomers, focusing on the potential for stereoselective metabolism and the resulting implications for their toxicological profiles.

Predicted Bioactivity and Mechanism of Action

The primary mechanism of toxicity for many aliphatic nitriles is the metabolic release of the cyanide ion (CN⁻). This biotransformation is primarily mediated by the cytochrome P450 (CYP) enzyme system located in the liver. The liberated cyanide ion is a potent inhibitor of cytochrome c oxidase, a critical component of the mitochondrial electron transport chain, thereby disrupting cellular respiration and leading to cellular hypoxia and cytotoxicity.

Given that CYP enzymes are chiral macromolecules, their interaction with chiral substrates can be stereoselective. This can result in one enantiomer being metabolized at a faster rate than the other. Consequently, it is predicted that the enantiomers of this compound will exhibit different rates of cyanide release, leading to potential differences in their acute toxicity. The enantiomer that is a preferential substrate for the metabolizing CYP isozyme(s) is predicted to release cyanide more rapidly and thus exhibit greater acute toxicity.

A safety assessment of the racemic mixture of this compound has been conducted by the Research Institute for Fragrance Materials (RIFM). The assessment concluded that this compound is not genotoxic and does not pose a concern for skin sensitization under current declared levels of use[1].

Signaling Pathway of Aliphatic Nitrile-Induced Cytotoxicity

The predicted cytotoxic pathway for this compound enantiomers is initiated by their metabolism.

References

Preliminary Investigation of 2-Methyldecanenitrile Toxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a preliminary toxicological overview of 2-Methyldecanenitrile based on available data for aliphatic nitriles and related compounds. Due to a lack of comprehensive studies on this compound, some information is extrapolated from structurally similar molecules. All data and protocols should be considered within this context.

Executive Summary

This compound is an aliphatic nitrile whose toxicological profile is not extensively characterized. The primary mechanism of toxicity for many aliphatic nitriles is the metabolic release of cyanide, which can inhibit cellular respiration.[1] This guide synthesizes the limited available data for this compound and provides a framework for its toxicological investigation by outlining relevant experimental protocols and potential metabolic pathways. The central nervous system is a key target for saturated nitriles, and hepatic metabolism is critical for their toxic effects.[1][2][3]

Quantitative Toxicity Data

The available quantitative toxicity data for this compound is limited. The following tables summarize key data points, including read-across data from citronellyl nitrile, and comparative data from other aliphatic nitriles to provide context.

Table 1: Acute Toxicity Data for Aliphatic Nitriles

| Compound | Route | Species | LD50 | Citation |

| Acetonitrile | Intraperitoneal | Mouse | 174.7 mg/kg | [2] |

| Propionitrile | Intraperitoneal | Mouse | 27.8 mg/kg | [2] |

| n-Butyronitrile | Intraperitoneal | Mouse | 38.5 mg/kg | [2] |

| Acetonitrile | Oral | Mouse | 269 mg/kg | [4] |

| 2-Methylbutyronitrile | Oral | Mouse | 617 mg/kg |

Table 2: Repeated Dose and Developmental Toxicity of this compound (via read-across from Citronellyl Nitrile)

| Endpoint | Species | NOAEL | Findings | Citation |

| General Toxicity (Repeated Dose) | Rat (Male) | 200 mg/kg/day | Reduction in bodyweight gain and terminal body weights | [5] |

| Developmental Toxicity | Rat | 500 mg/kg/day | No adverse effects on offspring | [5] |

Postulated Metabolic Pathway and Toxicity Mechanism

The toxicity of aliphatic nitriles is primarily linked to their metabolism. The proposed pathway involves Phase I and Phase II enzymatic reactions, predominantly in the liver.

Metabolic Activation and Detoxification

The metabolism of this compound is hypothesized to follow the general pathway for aliphatic nitriles, which involves cytochrome P450-mediated oxidation. This can lead to the release of cyanide, a potent inhibitor of cytochrome c oxidase in the mitochondrial electron transport chain, leading to cellular hypoxia.

Caption: Postulated metabolic pathway of this compound leading to cyanide-mediated toxicity.

Experimental Protocols

The following are proposed experimental protocols for a preliminary toxicological investigation of this compound.

In Vitro Cytotoxicity Assay

Objective: To determine the concentration of this compound that causes 50% inhibition of cell viability (IC50) in a relevant cell line (e.g., HepG2 human liver cells).

Methodology:

-

Cell Culture: Culture HepG2 cells in appropriate media and conditions.

-

Treatment: Seed cells in 96-well plates and expose them to a range of this compound concentrations for 24 hours.

-

Viability Assessment: Use a commercial cell viability assay (e.g., MTT or PrestoBlue) to measure cell viability.

-

Data Analysis: Plot cell viability against the logarithm of the compound concentration and determine the IC50 value.

Caption: Experimental workflow for an in vitro cytotoxicity assay.

Acute Oral Toxicity Study (Up-and-Down Procedure)

Objective: To determine the acute oral lethal dose 50 (LD50) of this compound in a rodent model (e.g., Sprague-Dawley rats).

Methodology (based on OECD Guideline 425):

-

Animal Acclimation: Acclimate animals to laboratory conditions for at least 5 days.

-

Dosing: Administer a single oral dose of this compound to one animal. The starting dose is selected based on available information.

-

Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

-

Sequential Dosing: If the animal survives, the next animal receives a higher dose. If the animal dies, the next receives a lower dose.

-

LD50 Calculation: Use a statistical program to calculate the LD50 based on the outcomes of the sequentially dosed animals.

References

- 1. Comparative toxicities of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Inhalation toxicology of acute exposure to aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

An In-depth Technical Guide on the Thermochemical Data for 2-Methyldecanenitrile

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This technical guide provides a comprehensive overview of the available thermochemical and physicochemical data for 2-Methyldecanenitrile (CAS No. 69300-15-8). Due to the absence of experimentally determined thermochemical data in publicly accessible databases, this guide also presents data for a homologous compound, 2-methylbutanenitrile, for comparative analysis and discusses the generalized experimental protocols for determining such properties.

Introduction to this compound

This compound, also known by its trade name Frutonile, is a nitrile compound with a characteristic fruity, peach-like aroma.[1] It is primarily used in the fragrance industry.[1] A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for process design, safety assessments, and understanding its reactivity and stability.

Physicochemical Properties of this compound

A summary of the available physicochemical data for this compound is presented in Table 1. This data is essential for handling, storage, and process modeling.

| Property | Value | Source |

| Molecular Formula | C11H21N | [2][3] |

| Molar Mass | 167.29 g/mol | [2][3] |

| CAS Number | 69300-15-8 | [2][3] |

| Appearance | Liquid | [2] |

| Density | 0.820 g/cm³ | [2][3] |

| Boiling Point | 251 °C | [2][3] |

| Flash Point | 129 °C | [2][3] |

| Vapor Pressure | 2.3 Pa at 20 °C | [2] |

| Refractive Index | 1.432 | [2] |

Thermochemical Data for a Homologous Compound: 2-Methylbutanenitrile

In the absence of experimental data for this compound, the thermochemical data for a shorter-chain homolog, 2-methylbutanenitrile (CAS No. 18936-17-9), is presented in Table 2. This data, sourced from the NIST Chemistry WebBook, can provide an approximation for the thermochemical behavior of this compound.[4][5][6][7][8][9][10][11][12][13][14][15][16] However, it is crucial to recognize that the longer alkyl chain in this compound will influence its thermochemical properties, and these values should be used with caution.

| Property | Value | Units | Method | Reference |

| Standard Enthalpy of Formation (Gas, ΔfH°gas) | 2.4 ± 1.4 | kJ/mol | Ccr | Rakus, Verevkin, et al., 1994[9] |